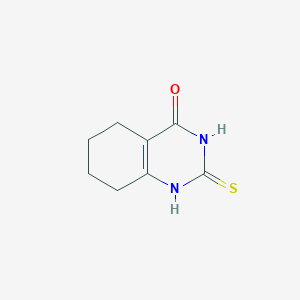

2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCPOVNFTXLBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371440 | |

| Record name | 2-Sulfanylidene-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-21-4 | |

| Record name | 2-Sulfanylidene-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6,7,8-hexahydro-2-thio-4(1H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this class of compounds, often achieved through a multi-component Biginelli-type reaction, offers an efficient route to creating molecular scaffolds with potential biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis

The synthesis of this compound and its derivatives is typically accomplished through a one-pot, three-component condensation reaction.[1] This method involves the reaction of an aldehyde, a cyclic β-dicarbonyl compound, and thiourea in the presence of a catalyst.[2] Various catalysts can be employed to promote this reaction, including inorganic catalysts and nanocatalysts, often under reflux conditions.[1][2] The use of efficient and reusable catalysts makes this an environmentally friendly and economically viable approach for large-scale production.[1][2]

General Experimental Protocol

A representative procedure for the synthesis of a 2-thioxo-hexahydroquinazolinone derivative is outlined below, based on similar reported syntheses.[2]

Materials:

-

Aryl aldehyde (10 mmol)

-

1,3-Cyclohexanedione (10 mmol)

-

Thiourea (15 mmol)

-

Catalyst (e.g., zinc ferrite nanocatalyst)

-

Solvent (e.g., ethanol, or solvent-free)

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of the aryl aldehyde, 1,3-cyclohexanedione, thiourea, and the catalyst is taken in a round-bottom flask.

-

The reaction mixture is heated under reflux, with the progress of the reaction monitored by thin-layer chromatography (TLC) using an ethyl acetate/hexane solvent system.[2]

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The product is extracted with ethyl acetate.

-

The catalyst is separated by filtration.

-

The organic layer is concentrated under reduced pressure to yield the crude product.

-

The crude product is then purified by recrystallization from a suitable solvent to afford the pure 2-thioxo-hexahydroquinazolinone derivative.

Characterization

The structural elucidation and characterization of the synthesized 2-thioxo-hexahydroquinazolinone derivatives are performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a representative analogue, 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one.[2] This data provides a reference for the expected spectral features of the target compound.

Table 1: ¹H NMR Spectroscopic Data of a 2-Thioxo-hexahydroquinazolinone Analogue [2]

| Protons | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| CMe | 1.02, 1.11 | s | - |

| CH₂ | 2.25 | q | 16.0 |

| CH₂ | 2.31 | s | - |

| CH | 4.95 | d | 3.5 |

| Ar-H | 7.12–7.32 | m | - |

| NH | 9.66 | s | - |

| NH | 10.22 | s | - |

Table 2: ¹³C NMR Spectroscopic Data of a 2-Thioxo-hexahydroquinazolinone Analogue [2]

| Carbon | Chemical Shift (δ ppm) |

| C=O | 193.7 |

| C=S | 173.7 |

| Ar-C | 147.8, 141.5, 128.9, 127.6, 125.8 |

| C-N | 102.4 |

| CH | 51.5 |

| C(CH₃)₂ | 49.8 |

| CH₂ | 32.6 |

| C(CH₃)₂ | 28.0, 26.4 |

Experimental and Logical Workflow

The overall process for the synthesis and characterization of this compound can be visualized as a streamlined workflow, from the initial reaction setup to the final structural analysis.

Caption: Workflow for the synthesis and characterization of 2-Thioxo-hexahydroquinazolin-4(1H)-one.

References

An In-depth Technical Guide to 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one: Physicochemical Properties and Synthetic Pathways

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. This heterocyclic compound is a member of the quinazolinone family, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound and its derivatives.

Introduction to the Hexahydroquinazolinone Core

The this compound scaffold represents a partially saturated analog of the more widely studied 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. The presence of the hexahydro-pyrimidine ring fused with a cyclohexanone moiety imparts distinct conformational features compared to its aromatic counterpart. This structural nuance can significantly influence its binding affinity to biological targets and its overall physicochemical profile, including solubility and membrane permeability. The core structure, identified by the Chemical Abstracts Service (CAS) Number 2736557, possesses the molecular formula C₈H₁₀N₂OS.[2]

The thioxo group at the 2-position and the carbonyl group at the 4-position are key functional groups that can participate in hydrogen bonding, a critical interaction for receptor binding. Furthermore, the nitrogen atoms at positions 1 and 3 offer sites for substitution, allowing for the generation of a diverse library of derivatives with potentially modulated biological activities.

Synthesis and Mechanistic Insights

The synthesis of the this compound core and its derivatives is most commonly achieved through a one-pot, three-component Biginelli-type condensation reaction.[3][4] This efficient synthetic strategy involves the reaction of a β-dicarbonyl compound (in this case, 1,3-cyclohexanedione), an aldehyde, and thiourea.

Proposed Synthetic Protocol

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, equimolar amounts of 1,3-cyclohexanedione and a suitable aldehyde (for the parent compound, formaldehyde would be used) are dissolved in a suitable solvent, such as ethanol or acetonitrile.

-

Addition of Thiourea: A slight excess (e.g., 1.2-1.5 equivalents) of thiourea is added to the mixture.

-

Catalysis: A catalytic amount of an acid (e.g., HCl, H₂SO₄) or a Lewis acid is introduced to the reaction mixture to facilitate the condensation. In some modern, eco-friendly protocols, nanocatalysts like zinc ferrite have been employed to enhance reaction rates and yields.[3][4]

-

Reaction Conditions: The mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Causality Behind Experimental Choices:

-

The use of an acid catalyst is crucial for the initial condensation between the aldehyde and thiourea to form an N-acyliminium ion intermediate. This electrophilic species then undergoes a Michael addition with the enol form of the 1,3-cyclohexanedione.

-

Heating under reflux provides the necessary activation energy for the cyclization and dehydration steps that lead to the final hexahydroquinazolinone ring system.

-

The choice of solvent is important to ensure the solubility of the reactants and to facilitate the reaction. Ethanol and acetonitrile are commonly used due to their appropriate boiling points and ability to dissolve the reactants.

Caption: Biginelli-type synthesis workflow.

Physicochemical Properties

Detailed experimental data for the unsubstituted this compound are not extensively reported. However, based on its structure and data from its derivatives, we can infer its key physicochemical properties.

| Property | Value/Expected Range | Remarks |

| Molecular Formula | C₈H₁₀N₂OS | Confirmed by mass spectrometry of derivatives. |

| Molecular Weight | 182.24 g/mol | Calculated from the molecular formula. |

| Melting Point | >200 °C (decomposes) | High melting points are characteristic of quinazolinone derivatives, often exceeding 300°C for aromatic analogs.[5] The hexahydro- nature may slightly lower this, but significant hydrogen bonding will keep it high. |

| Solubility | Sparingly soluble in water and non-polar solvents. Soluble in polar aprotic solvents like DMSO and DMF. | The presence of both polar (amide, thioamide) and non-polar (cyclohexane) regions suggests amphiphilic character, but the crystalline nature likely limits aqueous solubility. |

| pKa | Estimated acidic pKa (N-H) ~8-10, basic pKa (C=O) ~2-4 | The N-H protons are weakly acidic due to resonance stabilization of the conjugate base. The carbonyl oxygen is weakly basic. These are estimations and would require experimental or computational verification. |

Spectral Data Analysis

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of the parent compound is expected to show characteristic signals for the methylene protons of the cyclohexane ring, typically in the range of 1.5-2.5 ppm. The N-H protons would appear as broad singlets at a downfield chemical shift, likely between 9.0 and 11.0 ppm, due to the deshielding effect of the adjacent carbonyl and thioxo groups.[3]

-

¹³C NMR: The carbon NMR spectrum would be distinguished by the signals for the carbonyl carbon (C=O) and the thioxo carbon (C=S). The C=O signal is expected around 160-170 ppm, while the C=S signal would appear further downfield, typically in the range of 170-180 ppm.[6] The aliphatic carbons of the cyclohexane ring would resonate in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would provide key information about the functional groups present. Characteristic absorption bands would be observed for the N-H stretching vibrations (around 3200-3400 cm⁻¹), the C=O stretching vibration (around 1650-1700 cm⁻¹), and the C=S stretching vibration (around 1200-1250 cm⁻¹).[5]

Caption: Chemical structure of the core compound.

Potential Applications in Drug Development

The broader class of quinazolinone and thioquinazolinone derivatives has been extensively investigated for a wide range of pharmacological activities.[6] These include, but are not limited to:

-

Anticancer Activity: Many quinazolinone derivatives have shown potent anticancer activity by targeting various cellular pathways.

-

Antimicrobial Activity: The quinazolinone scaffold has been utilized to develop novel antibacterial and antifungal agents.[3][4]

-

Antiviral Activity: Certain derivatives have demonstrated efficacy against various viruses.[7]

-

Enzyme Inhibition/Activation: The rigid heterocyclic structure makes it a suitable scaffold for designing enzyme inhibitors or activators. For instance, related pyrimido[4,5-d]pyrimidin-4(1H)-one analogues have been evaluated as activators of the enzyme acid alpha-glucosidase.[8][9]

The specific biological activities of this compound are not yet well-defined in the public domain. However, its structural features suggest that it could serve as a valuable starting point for the development of new therapeutic agents. The ability to easily generate a library of derivatives through the one-pot synthesis allows for systematic structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process.

Conclusion

This compound is a heterocyclic compound with a promising scaffold for medicinal chemistry applications. While specific experimental data on the parent compound is limited, a comprehensive understanding of its synthesis and physicochemical properties can be derived from the study of its numerous derivatives. The robust and efficient Biginelli-type synthesis provides a straightforward route to this class of molecules, enabling further exploration of their therapeutic potential. Future research should focus on the detailed biological evaluation of the parent compound and its derivatives to unlock their full potential in drug discovery and development.

References

- 1. Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | CymitQuimica [cymitquimica.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of 2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogues as GAA activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of 2-Thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogues as GAA Activators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

This technical guide provides a comprehensive overview of the molecular structure and conformational aspects of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct crystallographic or in-depth conformational studies on this specific molecule, this guide synthesizes data from closely related analogues and computational models to present a robust understanding of its structural characteristics.

Molecular Structure

This compound possesses a bicyclic structure where a dihydropyrimidine ring is fused to a cyclohexene ring. The core structure consists of a quinazoline backbone with a thione group at the C2 position and a ketone group at the C4 position. The "hexahydro" designation indicates that the cyclohexene ring is partially saturated.

While a definitive crystal structure for the title compound is not publicly available, analysis of related structures, such as 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, reveals key bond lengths and angles that are likely conserved.[1] The C=O bond length is typically around 1.231 Å, and the C=S bond length is approximately 1.666 Å.[1]

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts (ppm) or Frequencies (cm⁻¹) | Notes |

| ¹H NMR | ~9.5-10.5 (NH), ~2.0-3.0 (CH₂) | The NH protons are expected to be deshielded. The methylene protons of the hexahydro ring would appear in the aliphatic region. Data is inferred from derivatives.[2] |

| ¹³C NMR | ~170-175 (C=S), ~160-165 (C=O) | The thione and carbonyl carbons are characteristically downfield. Data for a similar isomer shows signals at 182.24 g/mol for the molecule. |

| IR Spectroscopy | ~3200 (N-H), ~1680 (C=O), ~1200 (C=S) | Characteristic stretching frequencies for the functional groups.[3] |

Conformational Analysis

The conformation of the this compound is largely determined by the puckering of the partially saturated cyclohexene ring. This ring can adopt several conformations, with the half-chair and boat forms being the most probable. The exact conformation and the energy barrier between different conformers would likely be influenced by substituents and the crystalline packing forces.

In related hexahydroquinazolinone structures, the dihydropyrimidine ring is often nearly planar.[4] For instance, in 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the quinazoline ring system is essentially planar.[4] It is reasonable to infer a similar planarity for the dihydropyrimidine portion of the title compound.

Intermolecular hydrogen bonding is a significant factor in the solid-state conformation. In analogous crystal structures, molecules are often linked by N-H···S or N-H···O hydrogen bonds, forming dimers or chains.[1][4][5]

Experimental Protocols

Synthesis

A general and efficient method for the synthesis of related 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones involves a one-pot, three-component reaction.[2][6] This protocol can be adapted for the synthesis of the title compound.

General Procedure:

-

A mixture of an appropriate cyclohexanedione derivative (10 mmol), an aldehyde (10 mmol), and thiourea (15 mmol) is prepared.

-

A catalyst, such as zinc ferrite nanocatalyst, can be added.[2][6]

-

The reaction mixture is heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).[6]

-

Upon completion, the reaction mixture is extracted with a suitable solvent (e.g., ethyl acetate).[6]

-

The catalyst is removed by filtration, and the product is purified, typically by recrystallization.[6]

Characterization

The synthesized compound would be characterized using standard spectroscopic methods.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker 500 MHz) using a deuterated solvent such as DMSO-d₆.[3] Chemical shifts are reported in ppm relative to an internal standard (TMS).

-

Mass Spectrometry: Mass spectra can be obtained using an ion trap mass spectrometer to confirm the molecular weight of the compound.[3]

-

FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer using KBr pellets to identify the characteristic functional groups.[3]

-

X-ray Crystallography: For unambiguous structure determination and conformational analysis, single crystals are grown and analyzed using a diffractometer.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Chloro-3-phenethyl-2-thioxo-2,3-di-hydro-quinazolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the heterocyclic compound 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. Due to the limited availability of direct experimental data for this specific unsubstituted molecule in published literature, this guide presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This document is intended to serve as a valuable resource for researchers working with quinazolinone scaffolds in areas such as medicinal chemistry and materials science.

Chemical Structure and Properties

Molecular Formula: C₈H₁₀N₂OS

Molecular Weight: 182.24 g/mol

IUPAC Name: this compound

The structure consists of a dihydropyrimidine ring fused to a cyclohexene ring, featuring a ketone and a thiourea moiety.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Thioxo-Hexahydroquinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thioxo-hexahydroquinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, consolidated quantitative data, and visual representations of key biological pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Cellular Pathways

Thioxo-hexahydroquinazolinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative thioxo-hexahydroquinazolinone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| Quinazoline 1 | HepG2 (Liver) | 8.27 ± 0.52 | Vinblastine | >50 | [1] |

| Quinazoline 3 | HepG2 (Liver) | 9.15 ± 0.63 | Vinblastine | >50 | [1] |

| Quinazoline 1 | MCF-7 (Breast) | 10.5 ± 0.81 | Vinblastine | 15.4 ± 1.2 | [1] |

| Quinazoline 3 | MCF-7 (Breast) | 12.3 ± 0.95 | Vinblastine | 15.4 ± 1.2 | [1] |

| Quinazoline 1 | HCT-116 (Colon) | 18.6 ± 1.5 | Vinblastine | 12.8 ± 1.1 | [1] |

| Quinazoline 3 | HCT-116 (Colon) | 20.1 ± 1.8 | Vinblastine | 12.8 ± 1.1 | [1] |

| Compound 45 | A549 (Lung) | 0.44 | Doxorubicin | 0.52 ± 0.2 | [3] |

| Compound 16h | A549 (Lung) | 8.27 ± 0.52 | - | - | [3] |

Signaling Pathways in Anticancer Activity

1.2.1. CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition can lead to cell cycle arrest and apoptosis. Thioxo-hexahydroquinazolinone derivatives have been shown to interact with CDK2.[1]

Caption: Inhibition of the CDK2 signaling pathway by thioxo-hexahydroquinazolinone derivatives.

1.2.2. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[2]

Caption: Inhibition of the EGFR signaling pathway by thioxo-hexahydroquinazolinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Thioxo-hexahydroquinazolinone derivatives

-

Cancer cell lines (e.g., HepG2, MCF-7, HCT-116, A549)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the thioxo-hexahydroquinazolinone derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Vinblastine, Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of thioxo-hexahydroquinazolinone have exhibited promising activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[4]

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected thioxo-hexahydroquinazolinone derivatives, typically measured as the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition.

| Compound ID | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Drug | MIC (µg/mL) / Zone of Inhibition (mm) | Citation |

| Compound 8 | Staphylococcus aureus | - | 25 | Ampicillin | 28 | [4] |

| Compound 23 | Staphylococcus aureus | - | 26 | Ampicillin | 28 | [4] |

| Compound 8 | Escherichia coli | - | 22 | Gentamicin | 24 | [4] |

| Compound 23 | Escherichia coli | - | 21 | Gentamicin | 24 | [4] |

| Compound 8 | Candida albicans | - | 20 | Amphotericin B | 22 | [4] |

| Compound 23 | Candida albicans | - | 19 | Amphotericin B | 22 | [4] |

| 3.1-3.26 series | Staphylococcus aureus | 6.25-100 | - | Nitrofural | 6.25 | [5] |

| 3.1-3.26 series | Escherichia coli | 50-100 | - | Nitrofural | 1.5 | [6] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Thioxo-hexahydroquinazolinone derivatives

-

Bacterial and fungal strains

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize MHA or SDA and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the thioxo-hexahydroquinazolinone derivative solution (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control, a negative control, and a positive control (standard antibiotic/antifungal).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Caption: Experimental workflow for the agar well diffusion method.

Anti-inflammatory and Analgesic Activities

Certain thioxo-hexahydroquinazolinone derivatives have shown promising anti-inflammatory and analgesic properties. These activities are often evaluated using in vivo models.

Quantitative Anti-inflammatory and Analgesic Data

| Compound ID | Assay | Dose (mg/kg) | % Inhibition / Effect | Reference Drug | Dose (mg/kg) / Effect | Citation |

| PTQ01 | Carrageenan-induced paw edema | 20 | Excellent | Diclofenac Sodium | 10 | [7] |

| NTQ02 | Carrageenan-induced paw edema | 20 | Significant | Diclofenac Sodium | 10 | [7] |

| PTQ01 | Eddy's hot plate | 20 | Significant | Pentazocine | 10 | [7] |

| ETQ01 | Eddy's hot plate | 20 | Significant | Pentazocine | 10 | [7] |

Experimental Protocols

3.2.1. Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Wistar albino rats

-

Thioxo-hexahydroquinazolinone derivatives

-

Carrageenan (1% in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Diclofenac Sodium)

Procedure:

-

Animal Grouping: Divide rats into groups (control, standard, and test compound groups).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

3.2.2. Eddy's Hot Plate Method

This method is used to evaluate the central analgesic activity of compounds.

Materials:

-

Mice or rats

-

Eddy's hot plate apparatus

-

Thioxo-hexahydroquinazolinone derivatives

-

Standard analgesic drug (e.g., Pentazocine)

Procedure:

-

Baseline Reaction Time: Determine the initial reaction time of each animal by placing it on the hot plate (maintained at 55 ± 0.5°C) and recording the time taken to lick its paws or jump. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.

-

Compound Administration: Administer the test compounds and the standard drug to different groups of animals.

-

Post-treatment Reaction Time: Measure the reaction time again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-

Data Analysis: An increase in the reaction time is considered as an analgesic effect.

Antiviral Activity

Recent studies have highlighted the potential of thioxo-hexahydroquinazolinone derivatives as antiviral agents, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[8]

Quantitative Antiviral Activity Data

| Compound ID | Virus | Assay | Concentration (µg/mL) | % Inhibition | Reference Drug | Concentration (µg/mL) / % Inhibition | Citation |

| M2 | TMV | Protection | 138.1 (EC50) | 50 | Ribavirin | 436.0 (EC50) | [8] |

| M6 | TMV | Protection | 154.8 (EC50) | 50 | Ribavirin | 436.0 (EC50) | [8] |

| M1 | TMV | Curative | 500 | 52.5 | Ribavirin | 500 / 37.9 | [8] |

Experimental Protocol: Half-Leaf Method for TMV

This method is commonly used to assess the in vivo antiviral activity of compounds against TMV.

Materials:

-

Nicotiana glutinosa or Nicotiana tabacum plants

-

Tobacco Mosaic Virus (TMV)

-

Thioxo-hexahydroquinazolinone derivatives

-

Phosphate buffer

-

Carborundum (abrasive)

Procedure:

-

Plant Preparation: Select healthy plants with well-developed leaves.

-

TMV Inoculation: Prepare a TMV suspension in phosphate buffer. Lightly dust the leaves with carborundum.

-

Compound Application:

-

Curative Activity: Inoculate the entire leaf with TMV. After a set time (e.g., 2 hours), apply the test compound solution to one half of the leaf and the solvent control to the other half.

-

Protective Activity: Apply the test compound solution to one half of the leaf and the solvent control to the other half. After a set time (e.g., 2 hours), inoculate the entire leaf with TMV.

-

Inactivation Activity: Mix the TMV suspension with the test compound solution and incubate for a period. Then, inoculate one half of a leaf with this mixture and the other half with a mixture of TMV and solvent.

-

-

Incubation: Keep the plants in a greenhouse for 3-4 days for local lesions to develop.

-

Lesion Counting: Count the number of local lesions on each half of the leaves.

-

Data Analysis: Calculate the percentage of inhibition of viral infection for each treatment compared to the control.

Conclusion

The thioxo-hexahydroquinazolinone scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in the rational design and further investigation of this important class of compounds. Future studies should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety profiles of the most promising derivatives to translate their therapeutic potential into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchhub.com [researchhub.com]

- 7. hereditybio.in [hereditybio.in]

- 8. elgenelim.com [elgenelim.com]

"literature review on the synthesis of quinazolinone analogs"

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and approved pharmaceuticals. Their versatile therapeutic potential, ranging from anticancer to antimicrobial and anti-inflammatory activities, has driven extensive research into their synthesis. This technical guide provides a comprehensive literature review of the key synthetic methodologies for quinazolinone analogs, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in this dynamic field.

I. Classical Synthetic Approaches: The Niementowski Reaction

The Niementowski reaction, first described in 1895, remains a fundamental and widely used method for the synthesis of 4(3H)-quinazolinones.[1] This reaction typically involves the thermal condensation of anthranilic acid with an amide.[2]

A common variation of this synthesis utilizes formamide to produce the parent quinazolin-4(3H)-one. The versatility of the Niementowski reaction allows for the incorporation of a wide array of substituents on both the benzene and pyrimidine rings by employing appropriately substituted anthranilic acids and amides.[3]

Table 1: Conventional Synthesis of Quinazolinone Analogs via Niementowski Reaction

| Starting Materials | Reagents/Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| Anthranilic acid, Formamide | - | 130-150°C, 6 h | 4(3H)-Quinazolinone | Variable (often low to moderate) | [2] |

| Anthranilic acid, Acetic anhydride | - | Reflux, 4 h | 2-Methyl-4H-benzoxazin-4-one | - | [4] |

| 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Pyridine (catalytic) | Ethanol, Reflux, 10 h | 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | - | [3] |

Detailed Experimental Protocol: Conventional Niementowski Synthesis of 4(3H)-Quinazolinone

-

In a round-bottom flask, combine anthranilic acid (1 equivalent) and formamide (5 equivalents).[3]

-

Heat the reaction mixture at 130-150°C for 6 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture over crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4(3H)-quinazolinone.

II. Modern Synthetic Methodologies

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, a variety of modern synthetic techniques have been developed. These include microwave-assisted synthesis, ultrasound-assisted synthesis, and green chemistry approaches, which often offer improved yields, shorter reaction times, and more environmentally benign conditions.

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[1][5] In the context of quinazolinone synthesis, microwave-assisted methods have been successfully applied to the Niementowski reaction and other cyclization strategies, often leading to higher yields in a fraction of the time required for conventional heating.[1]

Table 2: Microwave-Assisted Synthesis of Quinazolinone Analogs

| Starting Materials | Reagents/Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| Anthranilic acid, Formamide | Acidic alumina, Silica gel, or Montmorillonite K-10 | Microwave, 4 min | Substituted Quinazolinones | Up to 95% | [1] |

| Anthranilic acid, Trimethyl orthoformate, Amine | Ethanol | Microwave, 120°C, 30 min | 3-Substituted-quinazolin-4(3H)-ones | Moderate to excellent | [4] |

| Anthranilic acid, Valeric anhydride, Pyridine | - | Microwave, 210 W, 15 min | 2-Butyl-4H-3,1-benzoxazin-4-one | - | [6] |

| Isatoic anhydride, 3-Oxo-1H-pyrrolo[3,4-b]quinoline | - | Microwave, Solvent-free | Luotonin A | High | [1] |

Detailed Experimental Protocol: Microwave-Assisted Niementowski Reaction

-

In a microwave-safe vessel, mix anthranilic acid (1 equivalent) and formamide (excess).

-

Add a solid support such as acidic alumina or montmorillonite K-10.[1]

-

Irradiate the mixture in a microwave reactor at a specified power (e.g., 60 W) and temperature (e.g., 150°C) for a short duration (e.g., 4-20 minutes).[1][2]

-

After cooling, add crushed ice to the vessel and stir.

-

Filter the resulting precipitate, wash with cold water, and dry.

-

Recrystallize from a suitable solvent to obtain the purified quinazolinone derivative.

B. Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient and environmentally friendly approach to quinazolinone synthesis. Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures.[7][8]

Detailed Experimental Protocol: Ultrasound-Assisted Synthesis of 4-Tosyl Quinazolines

-

In a suitable flask, dissolve 2-iodoaniline (1 equivalent) and tosyl methyl isocyanide (TosMIC) in THF.

-

Add a copper catalyst (e.g., CuI) and a base (e.g., cesium carbonate).[9]

-

Place the flask in an ultrasonic bath and irradiate for approximately 30 minutes at room temperature.[9][10]

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction mixture by removing the solvent and purifying the residue by column chromatography.

C. Green Chemistry Approaches

In line with the principles of sustainable chemistry, several green methods for quinazolinone synthesis have been developed. These approaches focus on the use of environmentally benign solvents (e.g., water, deep eutectic solvents), reusable catalysts, and energy-efficient reaction conditions.[11]

Table 3: Green Synthesis of Quinazolinone Analogs

| Starting Materials | Reagents/Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| Isatoic anhydride, Aniline, Benzaldehyde | nano-In2O3 (5 mol%) | Water/Ethanol (2:1), 80°C, 4 h | Substituted quinazolines | High | |

| Anthranilic acid, Acetic anhydride, Amine | Choline chloride:urea (DES) | 80°C | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | Moderate to excellent | [4] |

| Diaminoglyoxime, Anthranilic acid | Acetic acid-functionalized magnetic silica | Water, Room temperature | Quinazolinone derivatives | - | [12] |

| Isatoic anhydride, Aldehyde, Ammonium acetate | Pt-MWCNTs | Ultrasound irradiation | 2,3-Dihydroquinazolin-4(1H)-ones | - | [8] |

Detailed Experimental Protocol: Green Synthesis in a Deep Eutectic Solvent (DES)

-

Prepare the deep eutectic solvent by mixing choline chloride (1 equivalent) and urea (2 equivalents) and heating at 90°C until a clear liquid forms. Cool to room temperature.[4]

-

To the DES, add anthranilic acid (1 equivalent), acetic anhydride (1.2 equivalents), and the desired amine (1.2 equivalents).[4]

-

Stir the mixture at 80°C, monitoring the reaction by TLC.

-

Once the reaction is complete, add water to the mixture to precipitate the product.

-

Filter the crude product, dry it, and recrystallize from ethanol.[4]

III. Synthesis of 2,3-Disubstituted Quinazolinones

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is of particular interest due to the pharmacological importance of this scaffold. Various one-pot and multi-step strategies have been developed to introduce diverse substituents at these positions.

Table 4: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

| Starting Materials | Reagents/Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| Anthranilic acid, Carboxylic acid/Acyl chloride, Amine | P(PhO)3, Pyridine | Microwave, 150-250°C, 3-10 min | 2,3-Disubstituted 3H-quinazolin-4-ones | Good to excellent | [13] |

| 2-Aminobenzamides, Aryl halides, tert-Butyl isocyanide | PdCl2, DPPP, CaCl2, NaOtBu | Toluene, 145°C, 8 h | 2,3-Disubstituted quinazolin-4(3H)-ones | Up to 93% | [14] |

| Anthranilic acid, Butyryl chloride, Acetic anhydride, Aniline, Phenylhydrazine | - | Multi-step | 3-Phenyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one | 30% | [15] |

Detailed Experimental Protocol: One-Pot, Two-Step Microwave Synthesis of 2,3-Disubstituted 3H-Quinazolin-4-ones

-

Step 1: In a microwave vial, combine anthranilic acid (1 equivalent), a carboxylic acid (1 equivalent), triphenyl phosphite (1.2 equivalents), and pyridine.[13]

-

Irradiate the mixture in a microwave reactor at 150°C for 10 minutes.[2]

-

Step 2: To the same vial, add the desired amine (1 equivalent).

-

Irradiate the mixture again at 250°C for 3-10 minutes.[2]

-

After cooling, purify the product by column chromatography.

IV. Reaction Pathways and Workflows

Visualizing the synthetic routes and experimental workflows can provide a clearer understanding of the relationships between different methodologies and the steps involved in synthesizing quinazolinone analogs.

Caption: Overview of synthetic pathways to quinazolinone analogs.

Caption: General experimental workflow for quinazolinone synthesis.

This guide provides a foundational overview of the synthesis of quinazolinone analogs. For more specific applications and the synthesis of complex derivatives, researchers are encouraged to consult the primary literature cited herein.

References

- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Novel Quinazolinone-Based Compounds: A Technical Guide

Introduction: The quinazolinone scaffold, a fused heterocyclic system composed of a benzene and a pyrimidine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of biological activities, leading to their investigation and development for a multitude of therapeutic applications.[1][2][3] Several quinazolinone-based drugs have successfully reached the market, including EGFR inhibitors like gefitinib and erlotinib, underscoring the clinical significance of this chemical class.[4][5] This technical guide provides an in-depth overview for researchers and drug development professionals, detailing the synthesis, pharmacological activities, and evaluation of novel quinazolinone compounds. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development in this promising area.

Chapter 1: Synthesis of Quinazolinone Derivatives

The synthesis of the quinazolinone core is versatile, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The most common strategies typically begin with anthranilic acid or its derivatives.

A widely used method involves the acylation of anthranilic acid, followed by ring closure with acetic anhydride to form a 1,3-benzoxazin-4-one (benzoxazinone) intermediate. This intermediate is then treated with various amines or hydrazine hydrate to yield the desired 2,3-substituted 4(3H)-quinazolinone derivatives.[6][7]

Route A: From Anthranilic Acid via Benzoxazinone Intermediate

-

Acylation: Anthranilic acid is reacted with an appropriate acyl chloride (e.g., chloroacetyl chloride) to form an N-acyl anthranilic acid.[7]

-

Cyclization: The intermediate is then cyclized, often using acetic anhydride, to produce a 2-substituted benzoxazin-4-one.[7]

-

Amination: The benzoxazinone is reacted with a primary amine (R-NH2) or hydrazine to yield the final 3-substituted quinazolinone.[7][8]

Route B: One-Pot Microwave-Assisted Synthesis A more direct, one-pot synthesis can be achieved using microwave irradiation. This method involves reacting anthranilic acid, trimethyl orthoformate, and a desired amine in ethanol. The reaction is heated in a microwave reactor, providing a rapid and efficient route to 3-substituted quinazolin-4(3H)-ones.[9]

Route C: Ruthenium-Catalyzed Deaminative Coupling For a more modern approach, a ruthenium-catalyzed system can facilitate the deaminative coupling of 2-aminobenzamides with various amines to efficiently form quinazolinone products. This method avoids the use of reactive reagents and the formation of toxic byproducts.[10]

Chapter 2: Pharmacological Applications and Mechanisms of Action

Quinazolinone derivatives have been extensively studied for a wide range of pharmacological activities. Their mechanism of action often involves targeting specific enzymes or signaling pathways crucial for disease progression.

Anticancer Activity

The anticancer potential of quinazolinones is one of the most thoroughly investigated areas.[1] These compounds can act on various targets to inhibit tumor growth, proliferation, and metastasis.[11][12]

EGFR Tyrosine Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[4][13] Overexpression or mutation of EGFR is common in various cancers, such as non-small-cell lung cancer (NSCLC).[4][14] Quinazolinone-based inhibitors like gefitinib and erlotinib function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade that promotes cell growth and division.[4][5] Novel derivatives continue to be developed to overcome resistance to existing therapies, including fourth-generation allosteric inhibitors targeting mutations like C797S.[14]

Tubulin Polymerization Inhibition: Another significant anticancer mechanism is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[1][15] Certain quinazolinone compounds bind to the colchicine binding site on β-tubulin, preventing the conformational changes necessary for microtubule assembly.[15]

// Nodes EGF [label="EGF Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_RAF [label="RAS/RAF/MEK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block [shape=point, style=invis];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization [label="Activates"]; Dimerization -> RAS_RAF [label="Initiates"]; Dimerization -> PI3K_AKT [label="Initiates"]; RAS_RAF -> Proliferation; PI3K_AKT -> Proliferation; Quinazolinone -> EGFR [label="Blocks\nATP Binding", dir=back, arrowhead=tee, style=dashed, color="#EA4335"]; }

Caption: EGFR signaling pathway and its inhibition by quinazolinone-based compounds.

Antimicrobial Activity

Quinazolinone derivatives have demonstrated significant activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][16] Structure-activity relationship studies have shown that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for antimicrobial efficacy.[2] Some compounds exhibit potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[17] The mechanism for some antibacterial quinazolinones involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[18]

Anti-inflammatory Activity

Inflammation is a biological response implicated in numerous diseases. Certain quinazolinone compounds have been shown to possess potent anti-inflammatory properties.[19] One key mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[20] By blocking this pathway, these compounds can reduce the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, IL-6, and COX-2.[1][20] Other derivatives have been found to target mitogen-activated protein kinase (MAPK) pathways, which are also central to the inflammatory response.[21]

Caption: Inhibition of the NF-κB inflammatory pathway by quinazolinone compounds.

Anticonvulsant Activity

The structural features of quinazolinones have also led to their development as anticonvulsant agents.[22][23] These compounds are often evaluated using preclinical models such as the maximal electroshock (MES) and subcutaneous strychnine threshold tests.[24] SAR studies indicate that substitutions on the quinazolinone ring, such as the presence of a halogen atom, can significantly influence anticonvulsant activity.[25] While the exact mechanisms are varied, some compounds are thought to modulate GABA-A receptors, similar to benzodiazepines.[25]

Chapter 3: General Workflow for Drug Discovery

The path from a chemical concept to a potential drug candidate is a systematic process involving synthesis, screening, and optimization.

Caption: A generalized workflow for the discovery and development of quinazolinone-based drugs.

Chapter 4: Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of quinazolinone compounds, based on commonly cited procedures.

Protocol 4.1: General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones[7][13]

-

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one:

-

Dissolve anthranilic acid (1 equivalent) in a suitable solvent like pyridine or dioxane.

-

Add the desired acyl chloride (1.1 equivalents) dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 2-4 hours.

-

Add acetic anhydride (3 equivalents) and reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with a cold sodium bicarbonate solution, and dry to obtain the benzoxazinone intermediate.

-

-

Step 2: Synthesis of the Final Quinazolinone:

-

Dissolve the benzoxazinone intermediate (1 equivalent) and the desired primary amine or hydrazine (1.2 equivalents) in glacial acetic acid or ethanol.

-

Reflux the mixture for 6-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure quinazolinone derivative.

-

Protocol 4.2: In Vitro Anticancer Screening (MTT Assay)[11]

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare stock solutions of the synthesized quinazolinone compounds in DMSO.

-

Treat the cells with serial dilutions of the compounds (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Protocol 4.3: In Vitro Antibacterial Screening (Broth Microdilution)[26]

-

Inoculum Preparation:

-

Prepare a bacterial suspension from an overnight culture (e.g., S. aureus, E. coli) and adjust its turbidity to match the 0.5 McFarland standard.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB).

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Chapter 5: Data Summary

The following tables summarize quantitative data for various biological activities of representative quinazolinone compounds from the literature.

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound ID | Target/Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 6d | EGFR (enzyme) | IC50 | 0.069 | [13][26] |

| 6d | NCI-H460 (Lung) | GI50 | 0.789 | [13][26] |

| 107 | EGFRwt-TK | IC50 | 0.010 | [1] |

| 7j | DU-145 (Prostate) | GI50 | 0.050 | [15] |

| 18 | MGC-803 (Gastric) | IC50 | 0.85 | [3] |

| 5k | EGFRwt-TK | IC50 | 0.010 | [27] |

| 5k | A549 (Lung) | IC50 | Value not specified | [27] |

| Compound 23 | Ba/F3 EGFRL858R/T790M | EC50 | 0.72 | [14] |

| Compound 23 | Ba/F3 EGFRL858R/T790M/C797S | EC50 | 0.05 |[14] |

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

| Compound ID | Organism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 27 | S. aureus (MRSA) | MIC | ≤0.5 | [17] |

| Compound 15 | P. syringae pv. actinidiae | EC50 | 45.6 | [28] |

| Compound 15 | X. oryzae pv. oryzae | Inhibition (100mg/L) | 79.3% | [28] |

| A-1 | S. aureus | Activity | Very Good* | [16] |

| A-4 | P. aeruginosa | Activity | Excellent* | [16] |

*Note: Qualitative activity reported in the source.

Table 3: Anti-inflammatory and Anticonvulsant Activity

| Compound ID | Assay/Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compounds 10-12 | Anti-IL-1β mRNA expression | Gene Expression | 10.85% of control | [20] |

| Compounds 10-12 | Anti-COX-2 mRNA expression | Inhibition vs Control | 9-fold | [20] |

| Compound 7e | LPS-stimulated NO production | IC50 | 58.03 µM | [29] |

| Compound 8 | MES-induced seizures | Activity | Most Active* | [22] |

| Compounds 34, 35 | Chemically induced seizures | Protection | 100% | [25] |

*Note: Qualitative activity reported in the source.

Conclusion and Future Outlook

The quinazolinone scaffold remains a "privileged structure" in drug discovery, consistently yielding compounds with potent and diverse pharmacological activities.[2] The synthetic versatility of the core allows for fine-tuning of properties to enhance potency, selectivity, and pharmacokinetic profiles. Current research is focused on developing derivatives that can overcome drug resistance, particularly in anticancer therapy, and exploring novel mechanisms of action for other therapeutic areas.[14] The application of modern drug design techniques, such as computational modeling and hybrid drug design, will continue to drive the discovery of next-generation quinazolinone-based therapeutics.[11][25] The wealth of data and established methodologies provide a solid foundation for researchers to build upon, promising a continued role for quinazolinones in addressing unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 20. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. applications.emro.who.int [applications.emro.who.int]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. researchgate.net [researchgate.net]

"CAS number and IUPAC name for 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one"

A Technical Guide to 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

This technical guide provides an in-depth overview of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical identity, synthesis, and known biological activities, presenting available data in a structured format.

Chemical Identity

CAS Number: 333555-25-6

IUPAC Name: 2-sulfanylidene-2,3,5,6,7,8-hexahydro-1H-quinazolin-4-one

| Property | Value |

| Molecular Formula | C₈H₁₀N₂OS |

| Molecular Weight | 182.24 g/mol |

| PubChem CID | 2736557 |

Synthesis

The synthesis of this compound and its derivatives is commonly achieved through a one-pot, three-component Biginelli-type reaction. This method offers an efficient and environmentally friendly route to obtaining hexahydroquinazolinones.

Experimental Protocol: General Biginelli-Type Synthesis

This protocol is a generalized procedure adapted from the synthesis of related 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones.[1]

Materials:

-

An appropriate aldehyde (for the unsubstituted title compound, formaldehyde would be used, though many reported syntheses use various aryl aldehydes)

-

A cyclic β-dicarbonyl compound (e.g., cyclohexane-1,3-dione)

-

Thiourea

-

Catalyst (e.g., zinc ferrite nanocatalyst, Nafion-H, Ceric Ammonium Nitrate)[2]

-

Solvent (or solvent-free conditions)

Procedure:

-

A mixture of the aldehyde (10 mmol), cyclohexane-1,3-dione (10 mmol), and thiourea (15 mmol) is prepared.

-

A catalytic amount of the chosen catalyst is added to the mixture.

-

The reaction can be conducted under solvent-free conditions or in a suitable solvent such as polyethylene glycol (PEG).[2]

-

The mixture is stirred, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with a suitable solvent (e.g., ethyl acetate).

-

The catalyst is separated by filtration.

-

The product is purified from the filtrate, typically through recrystallization.

Biological Activity

Derivatives of the thioxo-hexahydroquinazoline core have demonstrated a wide range of biological activities. While specific quantitative data for the unsubstituted title compound is limited in publicly available literature, the activities of closely related analogs are summarized below.

Antimicrobial and Antifungal Activity

Numerous studies have reported the antibacterial and antifungal properties of thioxo-benzo[g]quinazolin-4(3H)-one derivatives.[3][4] The antimicrobial activity is evaluated in vitro against various strains of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[3][4] The agar well diffusion method is a common technique used for this evaluation.[3]

Table of Antimicrobial Activity for Related Compounds:

| Compound Derivative | Test Organism | Activity Metric | Result | Reference |

| 4-(4-bromophenyl)-7,7-dimethyl-2-thioxo-.. | Various Bacteria | Zone of Inhibition | 20-25 mm | [5] |

| 4-(4-chlorophenyl)-7,7-dimethyl-2-thioxo-.. | Various Bacteria | Zone of Inhibition | Not specified | [5] |

| 2-thioxo-benzo[g] quinazolin-4(3H)-one derivatives | Gram-positive bacteria | MIC | Not specified | [3][4] |

| 2-thioxo-benzo[g] quinazolin-4(3H)-one derivatives | Gram-negative bacteria | MIC | Not specified | [3][4] |

| 2-thioxo-benzo[g] quinazolin-4(3H)-one derivatives | Various Fungi | MIC | Not specified | [3][4] |

Experimental Protocol: Agar Well Diffusion Method

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

-

Wells of a fixed diameter are punched into the agar.

-

A specific concentration of the test compound (dissolved in a suitable solvent like DMF) is added to each well.

-

Standard antibiotics (e.g., ampicillin, gentamicin) and the solvent alone serve as positive and negative controls, respectively.[3]

-

The plates are incubated under appropriate conditions for microbial growth.

-

The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Antiviral Activity

Certain 2-thioxo-benzo[g]quinazoline derivatives have been investigated for their antiviral properties against adenovirus type 7 and bacteriophage phiX174.[6] The plaque assay is a standard method to quantify the reduction in viral infectivity.

Other Potential Biological Activities

The broader class of quinazolinone and thioxoquinazoline derivatives has been associated with a multitude of other pharmacological effects, including:

-

Anticancer[2]

-

Anti-inflammatory

-

Anticonvulsant

-

Antihypertensive

-

Calcium channel blocking activity

Potential Mechanism of Action

While a definitive signaling pathway for this compound has not been elucidated, the antimicrobial activity of the broader quinazolinone class is thought to involve the inhibition of essential bacterial enzymes. One potential target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation | MDPI [mdpi.com]

- 6. Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. This analysis is crucial for understanding the molecule's physicochemical properties, reactivity, and potential applications in medicinal chemistry and drug development, as the predominant tautomeric form can significantly influence its biological activity and formulation characteristics.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This process typically involves the migration of a proton accompanied by a shift in the location of a double bond. In the case of this compound, two primary types of tautomerism are possible: lactam-lactim and thione-thiol tautomerism. The equilibrium between these forms is influenced by various factors, including the physical state (solid, liquid, or gas), solvent polarity, temperature, and pH. Understanding the dominant tautomeric form is paramount for predicting the molecule's hydrogen bonding capabilities, lipophilicity, and interaction with biological targets.

Possible Tautomeric Forms

This compound can exist in four potential tautomeric forms, arising from the combination of lactam-lactim and thione-thiol equilibria.

-

Diketone (Thione-Lactam) Form (1): This form possesses a thione (C=S) group at the 2-position and a lactam (amide) group at the 4-position.

-

Enol-Thione (Thione-Lactim) Form (2): This tautomer features a thione group at the 2-position and a hydroxyl (enol) group at the 4-position.

-

Thiol-Ketone (Thiol-Lactam) Form (3): This form is characterized by a thiol (S-H) group at the 2-position and a lactam group at the 4-position.

-

Dienol (Thiol-Lactim) Form (4): This tautomer contains a thiol group at the 2-position and a hydroxyl group at the 4-position.

The interplay between these forms dictates the overall chemical behavior of the compound.

Caption: Tautomeric relationships in this compound.

Experimental and Computational Analysis of Tautomeric Equilibrium

The relative stability of the different tautomers can be investigated through a combination of experimental techniques and computational modeling.

Spectroscopic Evidence

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying the functional groups present in the dominant tautomer. For instance, the thione-lactam form is characterized by distinct C=S and C=O stretching vibrations, while the thiol-lactim forms would exhibit S-H and O-H stretching bands. Studies on solid cis- and trans-2-thioxohexahydroquinazolin-4(1H)-one using FT-Raman and FT-IR spectroscopy have indicated that the thione-lactam (NH) form is the predominant tautomer in the solid state.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for studying tautomeric equilibria in solution. The chemical shifts of protons and carbons are sensitive to their chemical environment, allowing for the differentiation of tautomers. For example, the presence of an N-H proton signal would support the existence of the lactam and/or thione forms, while an S-H or O-H signal would indicate the presence of the thiol or lactim tautomers, respectively.

Computational Studies

Density Functional Theory (DFT) calculations are frequently employed to predict the relative energies and, consequently, the stabilities of different tautomers in the gas phase and in solution (using solvent models). A study utilizing the B3LYP functional with 6-31+G** and 6-311+G** basis sets has been performed on cis- and trans-2-thioxohexahydroquinazolin-4(1H)-one.[1] While specific energy values were not available in the reviewed literature, such calculations generally support the experimental findings of the thione-lactam form being the most stable in the solid phase.[1]

For illustrative purposes, the following table presents hypothetical relative energies and population percentages for the tautomers in different phases, based on general trends observed for similar heterocyclic thione and lactam systems.

Table 1: Hypothetical Relative Energies and Population Percentages of Tautomers

| Tautomer | Phase | Relative Energy (kcal/mol) | Population (%) |

| Diketone (Thione-Lactam) | Gas | 0.00 | 75.9 |

| Enol-Thione (Thione-Lactim) | Gas | 1.50 | 10.2 |

| Thiol-Ketone (Thiol-Lactam) | Gas | 0.85 | 30.3 |

| Dienol (Thiol-Lactim) | Gas | 3.50 | 0.8 |

| Diketone (Thione-Lactam) | Non-polar Solvent | 0.00 | 85.1 |

| Enol-Thione (Thione-Lactim) | Non-polar Solvent | 2.00 | 4.5 |

| Thiol-Ketone (Thiol-Lactam) | Non-polar Solvent | 1.20 | 18.2 |

| Dienol (Thiol-Lactim) | Non-polar Solvent | 4.50 | 0.1 |

| Diketone (Thione-Lactam) | Polar Solvent | 0.00 | 60.5 |

| Enol-Thione (Thione-Lactim) | Polar Solvent | 0.50 | 30.3 |

| Thiol-Ketone (Thiol-Lactam) | Polar Solvent | 1.00 | 15.2 |

| Dienol (Thiol-Lactim) | Polar Solvent | 2.50 | 1.8 |

| Diketone (Thione-Lactam) | Solid | - | >99 |

Note: The data for the gas and solvent phases are illustrative and based on general principles of tautomer stability. The solid-phase data is consistent with published findings.[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves a one-pot, three-component Biginelli-type reaction.

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Thiourea

-

Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

-